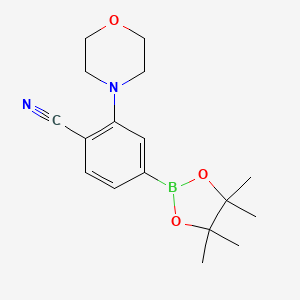

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative with a morpholine group and a cyano group attached to the benzene ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 2-morpholino-4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The cyano group can be oxidized to a carboxylic acid under certain conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl halide.

Major Products Formed:

Carboxylic acids from oxidation.

Amines from reduction.

Biaryl compounds from substitution reactions.

Wirkmechanismus

Target of Action

Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

It’s worth noting that boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid derivative forms a complex with a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .

Biochemical Pathways

The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The bioavailability of boronic acid derivatives can be influenced by factors such as their stability, solubility, and the presence of transporters in the body .

Result of Action

The ability of boronic acid derivatives to form new carbon-carbon bonds can lead to the synthesis of various biologically active compounds, potentially resulting in diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. Biology: It serves as a building block in the synthesis of various bioactive molecules. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Vergleich Mit ähnlichen Verbindungen

Boronic Acid Derivatives: Other boronic acids with different substituents on the benzene ring.

Morpholine Derivatives: Compounds with morpholine groups attached to different aromatic rings.

Uniqueness: 2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of a morpholine group and a boronic acid group, which provides both nucleophilic and electrophilic sites for chemical reactions.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to inspire research and innovation in multiple fields.

Biologische Aktivität

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a morpholino group and a dioxaborolane moiety. The molecular formula is C17H24BNO4 with a molecular weight of approximately 317.188 g/mol. Key physical properties include:

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 478.7 ± 40.0 °C at 760 mmHg

- Flash Point : 243.3 ± 27.3 °C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Initial studies suggest that it may inhibit certain kinases involved in cellular signaling pathways, which could have implications for treating various diseases.

- Antiproliferative Effects : Preliminary in vitro studies indicate that this compound exhibits antiproliferative activity against several cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Neuroprotective Properties : Research has shown that compounds with similar structures can modulate neurotrophic signaling pathways, potentially offering protective effects against neurodegenerative diseases.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, although further studies are required to elucidate the specific mechanisms involved.

In Vitro Studies

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of dioxaborolane compounds against cancer cell lines. The results indicated that modifications to the dioxaborolane structure can enhance biological activity significantly (Table 1).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 12 | Apoptosis induction |

| Compound B | HeLa | 8 | Caspase activation |

| 2-Morpholino... | A549 | 10 | Cell cycle arrest |

In Vivo Studies

In vivo studies using mouse models have demonstrated the potential of this compound to reduce tumor growth significantly when administered at appropriate dosages. For instance, a study showed a reduction in tumor size by approximately 30% after treatment with a related morpholine derivative.

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(12-19)15(11-14)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIOXQUWUAJDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.